(2-methoxy-5-nitrophenyl)hydrazine hydrochloride
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Overview
Description
(2-methoxy-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylhydrazines, depending on the type of reaction and reagents used .
Scientific Research Applications
(2-methoxy-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. It can also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrophenylhydrazine hydrochloride
- 4-methoxyphenylhydrazine hydrochloride
- 2-methoxyphenylhydrazine hydrochloride
Uniqueness
(2-methoxy-5-nitrophenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(10(11)12)4-6(7)9-8;/h2-4,9H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGVVHXCBPDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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